molecular formula C9H9NO3S B6228880 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid CAS No. 1510144-60-1

3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid

Cat. No. B6228880
CAS RN: 1510144-60-1
M. Wt: 211.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid, also known as 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid or 3OPC, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyridine and oxetane, which are both heterocyclic organic compounds. 3OPC has been found to have a variety of biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, 3OPC has been found to be useful in the synthesis of other compounds.

Scientific Research Applications

3OPC has been found to have a variety of applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a potential therapeutic agent for a variety of diseases. Additionally, 3OPC has been found to be useful in the synthesis of other compounds, such as derivatives of pyridine and oxetane. Furthermore, 3OPC has been found to have potential applications in the field of nanotechnology, as it has been found to interact with certain metal ions, such as copper and iron.

Mechanism of Action

The exact mechanism of action of 3OPC is not yet fully understood. However, it is believed that 3OPC is able to interact with certain proteins and enzymes, leading to a variety of biological effects. Additionally, 3OPC has been found to interact with certain metal ions, such as copper and iron, which may play a role in its biological effects.
Biochemical and Physiological Effects
3OPC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a potential therapeutic agent for a variety of diseases. Additionally, 3OPC has been found to interact with certain metal ions, such as copper and iron, which may play a role in its biological effects. Furthermore, 3OPC has been found to have potential applications in the field of nanotechnology, as it has been found to interact with certain metal ions, such as copper and iron.

Advantages and Limitations for Lab Experiments

3OPC has a variety of advantages and limitations for lab experiments. One advantage of 3OPC is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods, such as a Grignard reaction, a Wittig reaction, and a Friedel-Crafts Alkylation reaction. Additionally, 3OPC has been found to be useful in the synthesis of other compounds, such as derivatives of pyridine and oxetane. However, one limitation of 3OPC is that its exact mechanism of action is not yet fully understood, making it difficult to predict its exact biological effects.

Future Directions

There are a variety of potential future directions for 3OPC research. One potential direction is to further investigate its mechanism of action, in order to better understand its biological effects. Additionally, further research could be conducted to investigate its potential applications in the field of nanotechnology, as it has been found to interact with certain metal ions, such as copper and iron. Furthermore, further research could be conducted to investigate the potential therapeutic applications of 3OPC, as it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Finally, further research could be conducted to investigate the potential of 3OPC to be used in the synthesis of other compounds, such as derivatives of pyridine and oxetane.

Synthesis Methods

3OPC can be synthesized in a variety of ways, including the use of a Grignard reaction, a Wittig reaction, and a Friedel-Crafts Alkylation reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alcohol. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkene. Finally, in the Friedel-Crafts Alkylation reaction, an aromatic compound is reacted with an alkyl halide to form an alkylated product. All of these methods are viable options for synthesizing 3OPC, although the exact method used will depend on the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid involves the introduction of an oxetane ring onto a pyridine ring, followed by the addition of a sulfanyl group and carboxylic acid functional group.", "Starting Materials": [ "4-pyridinecarboxylic acid", "3-chloropropionaldehyde", "sodium borohydride", "thiophenol", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(oxetan-3-yl)pyridine-4-carboxylic acid", "4-pyridinecarboxylic acid is reacted with 3-chloropropionaldehyde in the presence of sodium borohydride to form 3-(3-hydroxypropyl)pyridine-4-carboxylic acid.", "The resulting product is then treated with thiophenol and acetic anhydride to form 3-(oxetan-3-yl)pyridine-4-carboxylic acid.", "Step 2: Synthesis of 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid", "3-(oxetan-3-yl)pyridine-4-carboxylic acid is treated with sodium hydroxide and hydrochloric acid to form the corresponding hydrochloride salt.", "The salt is then treated with sodium bicarbonate to liberate the free acid, which is extracted with ethyl acetate and dried over sodium sulfate.", "The resulting product is 3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid." ] }

CAS RN

1510144-60-1

Product Name

3-(oxetan-3-ylsulfanyl)pyridine-4-carboxylic acid

Molecular Formula

C9H9NO3S

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.